(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
Description
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
CAS No. |
13593-87-8 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.16654 |
Synonyms |
Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (8CI,9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid+ethanolH2SO4(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Amine or alcohol nucleophiles, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: (2S,3S)-Ethyl 3-oxo-5-oxopyrrolidine-2-carboxylate.
Reduction: (2S,3S)-Ethyl 3-hydroxy-5-hydroxypyrrolidine-2-carboxylate.
Substitution: Corresponding amide or ether derivatives.
Scientific Research Applications
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid
- (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxamide
Uniqueness
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its methyl ester or carboxylic acid counterparts. This uniqueness can be exploited in various synthetic and research applications, making it a valuable compound in the field of chemistry and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
